REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([C:13]#[N:14])[C:7]2[CH:8]=[N:9][NH:10][C:11]=2[CH:12]=1.I[CH3:16]>O1CCCC1>[Br:3][C:4]1[CH:5]=[C:6]([C:13]#[N:14])[C:7]2[CH:8]=[N:9][N:10]([CH3:16])[C:11]=2[CH:12]=1 |f:0.1|
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Name
|
|
Quantity
|
0.275 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2C=NNC2C1)C#N
|
Name
|
|
Quantity
|
0.431 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred for 10 minutes at 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 mins until no further effervescence
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Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CUSTOM
|
Details
|
the flask was placed in a water bath at room temperature
|
Type
|
STIRRING
|
Details
|
The reaction remained stirring for 19 h
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
the mixture was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual solid purified by silica (100 g) cartridge
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2C=NN(C2C1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |